4-Methylumbelliferyl Decanoate
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-based compounds involves chemical reactions that yield the target molecule with specific functional groups. For instance, 4-Methylumbelliferyl α-ketoside of N-acetylneuraminic acid was synthesized through a reaction between the sodium salt of 4-methylumbelliferone and a chloro-deoxy derivative of peracetylated methyl N-acetylneuraminate, followed by deblocking and purification processes (Myers et al., 1980).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl Decanoate and its derivatives can be characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques provide insights into the molecular fingerprints and structural conformation of the compound, essential for understanding its chemical behavior and interactions (Al-Majedy et al., 2016).
Chemical Reactions and Properties
4-Methylumbelliferyl Decanoate undergoes various chemical reactions, including hydrolysis when acted upon by specific enzymes. For example, fatty acyl esters of 4-methylumbelliferone are synthesized and used as substrates to determine the hydrolytic activity of lipases, releasing fluorescent 4-methylumbelliferone as a product of the enzymatic reaction (Jacks & Kircher, 1967).
Physical Properties Analysis
The solubility of 4-Methylumbelliferone in various solvents is an essential aspect of its physical properties. It has been found that its solubility increases with temperature and varies across different solvents, which is critical for designing experiments and applications involving this compound (Ouyang et al., 2020).
Chemical Properties Analysis
4-Methylumbelliferyl Decanoate's chemical properties, including its reactivity, stability, and interactions with other molecules, are pivotal for its applications in scientific research. Its ability to inhibit hyaluronan synthesis, for instance, highlights its potential in studying cellular mechanisms and disease treatments (Kultti et al., 2009).
Scientific Research Applications
Postnatal Development Studies : Coates et al. (1977) used 4-MUD to study the postnatal development of acid lipase and nonspecific neutral esterase in rat liver (Coates et al., 1977).
Enzymology : Tilbeurgh et al. (1988) reported its use in studying cellulolytic enzymes, particularly for sensitive and continuous assays of cellulolytic activities in absorption or fluorescence modes (Tilbeurgh et al., 1988).
Medical Diagnostics : Van Diggelen et al. (1990) utilized 4-MUD in determining galactose-6-sulphate sulphatase activity in Morquio disease type A (MPS IV A) patients (Van Diggelen et al., 1990).
Phototautomerization Research : Bardez et al. (1992) studied phototautomerization processes using 4-methylumbelliferone in acidic ethanol-water and 1-butanol-water mixtures (Bardez et al., 1992).
Cancer Research : Zouboulis et al. (1991) found that the fluorometric assay with 4-methylumbelliferyl heptanoate could be useful for screening potential anti-cancer agents with anti-proliferative activity in vitro (Zouboulis et al., 1991).
Fungal Biomass Detection : Miller et al. (1998) used 4-methylumbelliferyl-labelled enzyme substrates to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).
Enzyme Solution Analysis : Jameson et al. (1971) employed 4-MUD as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).
Environmental Monitoring : Fiksdal et al. (1994) used 4-MUD for rapid detection of fecal water pollution and determining the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).
Biochemical Assays : Christomanou and Sandhoff (1977) used the assay with 4-methylumbelliferyl sulphate for simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).
Yeast Isolate Identification : Bobey and Ederer (1981) demonstrated the potential of 4-methylumbelliferyl substrates for identifying yeast isolates, particularly for detecting acid phosphatase, glucosidase, and pyrophosphate diesterase enzymes (Bobey & Ederer, 1981).
Safety And Hazards
While specific safety and hazard information for 4-Methylumbelliferyl Decanoate is not readily available, it is recommended that it be stored at -20°C for long-term use9. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
4-Methylumbelliferyl Decanoate has been used in research to assess polysorbate degradation risk during biopharmaceutical development34. Its use as a fluorogenic substrate for esterase activity assays could be further explored in the context of other biochemical and biomedical applications. Continued efforts to advance our understanding of polysorbate degradation in biologics formulation will help develop high-quality medicines for patients4.
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJJKMPGKQQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404823 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl Decanoate | |
CAS RN |
66185-70-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.